molecular formula C27H24O6 B2742055 ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate CAS No. 500203-90-7

ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate

Cat. No.: B2742055
CAS No.: 500203-90-7
M. Wt: 444.483
InChI Key: ZSAHHSWTCGDXCC-UHFFFAOYSA-N
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Description

Ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Claisen condensation of 3-(4-methoxyphenyl)-4-hydroxy coumarin, followed by esterification with ethyl bromoacetate . The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like acetone, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using sodium borohydride (NaBH4).

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: NaOH in water at reflux temperature.

Major Products

    Oxidation: 4-(4-hydroxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate.

    Reduction: 4-(4-methoxyphenyl)-8-methyl-2-hydroxy-2H-chromen-7-yl]oxy}(phenyl)acetate.

    Substitution: 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid.

Scientific Research Applications

Ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of fluorescent dyes and optical brighteners.

Mechanism of Action

The biological activity of ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its anticancer effects are believed to be mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A simpler coumarin derivative with anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a coumarin core.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

Ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike simpler coumarins, this compound exhibits enhanced stability and a broader range of biological activities, making it a valuable molecule for various applications .

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O6/c1-4-31-27(29)26(19-8-6-5-7-9-19)32-23-15-14-21-22(16-24(28)33-25(21)17(23)2)18-10-12-20(30-3)13-11-18/h5-16,26H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAHHSWTCGDXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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